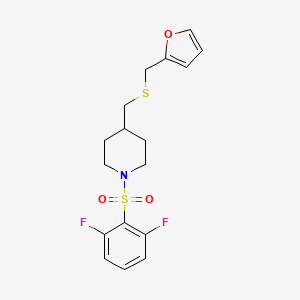

1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

Description

1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a piperidine-derived compound featuring a 2,6-difluorophenylsulfonyl group at the 1-position and a furan-2-ylmethyl thioether moiety at the 4-position.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-4-(furan-2-ylmethylsulfanylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2NO3S2/c18-15-4-1-5-16(19)17(15)25(21,22)20-8-6-13(7-9-20)11-24-12-14-3-2-10-23-14/h1-5,10,13H,6-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZJKVNJPGOUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine typically involves multiple steps, including the formation of the piperidine ring, introduction of the difluorophenylsulfonyl group, and attachment of the furan-2-ylmethylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

Industry: The compound can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine involves its interaction with specific molecular targets and pathways. The difluorophenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The furan-2-ylmethylthio group can also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences

The compound is compared to three analogs (Table 1):

RA[4,5] (1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-substituted)propenyl]piperidine)

RA[4,3] (1-[(2E)-3-(6-Methoxynaphthalen-2-yl)but-2-en-1-yl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine)

Compound 9b (Dimethyl (4-((4-((4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)phenyl)phosphonate)

Functional Group Impact

- Sulfonyl vs. Methyl : The target’s sulfonyl group (electron-withdrawing) likely increases polarity and metabolic stability compared to RA[4,5]’s methyl (electron-donating) substituent .

- Furan-Thioether vs. Propenyl/Trifluoromethyl : The furan-thioether in the target may enhance solubility over RA[4,3]’s methoxynaphthalene and trifluoromethylphenyl groups, which are highly lipophilic .

- Heterocyclic Diversity: Compound 9b’s thienopyrimidine and phosphonate groups suggest distinct binding interactions compared to the target’s furan and sulfonyl motifs .

Research Findings and Implications

- Physicochemical Properties : The target’s molecular weight (~424.4) aligns with RA[4,5] (423.0), suggesting comparable bioavailability. Its sulfonyl group may reduce membrane permeability relative to RA[4,5]’s methyl but improve aqueous solubility .

- Structural Versatility: Analogous compounds like Compound 9b highlight the role of phosphonate and thienopyrimidine in targeting kinases or phosphatases, suggesting the target’s sulfonyl-furan scaffold could be optimized for similar applications .

Biological Activity

The compound 1-((2,6-Difluorophenyl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a synthetic organic molecule with potential therapeutic applications. Its structure, which includes a piperidine ring and a difluorophenyl sulfonyl group, suggests a range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 387.5 g/mol. The presence of fluorine atoms, sulfur groups, and a piperidine core contributes to its unique chemical properties and potential biological interactions.

Anticancer Activity

Research has indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain piperidine derivatives displayed cytotoxic effects against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting potential for further development in cancer therapy .

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. In particular, studies have focused on its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Kinetic studies revealed that certain piperidine derivatives exhibited competitive inhibition against AChE, indicating their potential as cognitive enhancers or neuroprotective agents .

Antimicrobial Activity

The sulfonamide moiety in the compound is known for its antibacterial properties. Various studies have reported that piperidine-based compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound). Modifications in the substituents on the piperidine ring and the sulfonyl group can significantly influence potency and selectivity against specific biological targets. For example, fluorine substitution has been linked to enhanced binding affinity to target enzymes .

Case Studies

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Interaction : Binding to active sites on enzymes like AChE can lead to reduced enzymatic activity.

- Cellular Uptake : The lipophilicity imparted by the fluorinated groups may facilitate cellular uptake, enhancing bioavailability.

- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through mitochondrial pathways influenced by the compound's structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.